molecular formula C18H29IN2 B14446450 1,1-Dimethyl-4-(1-phenylcyclohexyl)piperazinium, iodide CAS No. 74038-12-3

1,1-Dimethyl-4-(1-phenylcyclohexyl)piperazinium, iodide

Cat. No.: B14446450
CAS No.: 74038-12-3
M. Wt: 400.3 g/mol
InChI Key: YBDSZLXZOFPIJM-UHFFFAOYSA-M
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Description

1,1-Dimethyl-4-(1-phenylcyclohexyl)piperazinium, iodide is a chemical compound known for its role as a non-selective nicotinic acetylcholine receptor agonist. This compound is often used in scientific research to study the roles of nicotinic acetylcholine receptors in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-4-(1-phenylcyclohexyl)piperazinium, iodide typically involves the reaction of 1-phenylcyclohexylamine with 1,1-dimethyl-4-piperidone in the presence of an iodinating agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated purification systems ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-4-(1-phenylcyclohexyl)piperazinium, iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dimethyl-4-(1-phenylcyclohexyl)piperazinium, iodide is widely used in scientific research due to its ability to activate nicotinic acetylcholine receptors. Some of its applications include:

Mechanism of Action

The compound exerts its effects by binding to nicotinic acetylcholine receptors, leading to their activation. This activation results in the opening of ion channels, allowing the flow of ions such as sodium and calcium into the cell. The influx of these ions triggers various intracellular signaling pathways, ultimately leading to physiological responses such as muscle contraction or neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-4-phenylpiperazinium iodide
  • N,N-Dimethyl-N’-phenylpiperazinium iodide
  • N1-acetyl-N4-dimethyl-piperazinium iodide

Uniqueness

1,1-Dimethyl-4-(1-phenylcyclohexyl)piperazinium, iodide is unique due to its specific action on ganglia and adrenal medullary tissue, making it particularly useful in the diagnosis of pheochromocytoma. Its structure also allows for selective binding to certain subtypes of nicotinic acetylcholine receptors, providing a valuable tool for studying these receptors in detail .

Properties

CAS No.

74038-12-3

Molecular Formula

C18H29IN2

Molecular Weight

400.3 g/mol

IUPAC Name

1,1-dimethyl-4-(1-phenylcyclohexyl)piperazin-1-ium;iodide

InChI

InChI=1S/C18H29N2.HI/c1-20(2)15-13-19(14-16-20)18(11-7-4-8-12-18)17-9-5-3-6-10-17;/h3,5-6,9-10H,4,7-8,11-16H2,1-2H3;1H/q+1;/p-1

InChI Key

YBDSZLXZOFPIJM-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCN(CC1)C2(CCCCC2)C3=CC=CC=C3)C.[I-]

Origin of Product

United States

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